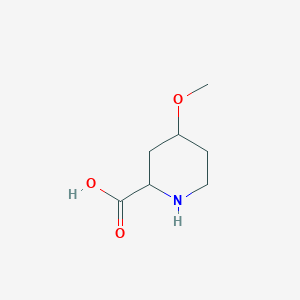

4-甲氧基哌啶-2-羧酸

描述

4-Methoxypiperidine-2-carboxylic acid is a chemical compound that has been studied in various contexts, including its incorporation into peptides and its potential applications in biochemistry and material science.

Synthesis Analysis

- The synthesis of related compounds, like spin-labeled 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC), involves solid-phase synthesis using Fmoc chemistry. TOAC is notable for its role in peptides and as an electron paramagnetic resonance probe (Martin et al., 2001).

- Another related synthesis involves trans-4-aminopiperidine-3-carboxylic acid (APiC), providing a route for either enantiomer through a series of reactions including crystallization (Schinnerl et al., 2003).

Molecular Structure Analysis

- The molecular structure of related compounds like 4,4'-Bipyridine–2-methoxybenzoic acid demonstrates intricate molecular interactions, such as intermolecular hydrogen bonds (Qian & Liu, 2012).

Chemical Reactions and Properties

- TOAC, a related compound, is recognized for its role in promoting β-turns and helices in peptides, along with its function as an electron spin resonance probe and fluorescence quencher (Toniolo et al., 1998).

Physical Properties Analysis

- Studies focusing on the physical properties of similar compounds, such as the conformational analysis of various piperidine isomers, provide insights into molecular flexibility and stability. For instance, N-Trifluoroacetyl-2-methoxy-4-t.butylpiperidine exhibits chair conformations and specific rotational barriers (Duquet et al., 2010).

Chemical Properties Analysis

- The chemical properties of closely related compounds can be complex, as seen in the study of the synthesis and antibacterial activity of 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives, indicating a tolerance for certain substituent groups and their impact on biological activity (Hansen et al., 2005).

科学研究应用

有机合成

羧酸,例如 4-甲氧基哌啶-2-羧酸,在有机合成中起着至关重要的作用 . 它们参与各种有机反应,包括取代、消除、氧化和偶联 . 它们的高度极性化学结构使它们在这些反应中很活跃 .

纳米技术

在纳米技术领域,羧酸被用作表面改性剂,以促进金属纳米颗粒或碳纳米结构的分散和掺入 . 例如,有机羧酸已被用于通过超声辐射辅助多壁碳纳米管 (MWCNTs) 的表面改性 .

聚合物

羧酸用于生产聚合物和生物聚合物 . 它们可以作为单体、添加剂、催化剂等 . 4-甲氧基哌啶-2-羧酸中的羧酸基团可能在类似的应用中使用。

制药

羧酸及其衍生物用于生产药物 . 虽然 4-甲氧基哌啶-2-羧酸在制药中的具体应用尚未记录,但其羧酸基团表明其在药物合成中具有潜在用途。

农业

有机酸在农业中也有应用 . 虽然 4-甲氧基哌啶-2-羧酸在该领域的具体用途尚未记录,但它可能像其他羧酸一样使用。

食品工业

作用机制

While the specific mechanism of action for 4-Methoxypiperidine-2-carboxylic acid is not mentioned in the search results, piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . They play a significant role in the pharmaceutical industry .

未来方向

While specific future directions for 4-Methoxypiperidine-2-carboxylic acid are not mentioned in the search results, piperidine-containing compounds, including 4-Methoxypiperidine-2-carboxylic acid, are important in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

属性

IUPAC Name |

4-methoxypiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-11-5-2-3-8-6(4-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGLVXROVAEWNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCNC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560840 | |

| Record name | 4-Methoxypiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123811-79-0 | |

| Record name | 4-Methoxypiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

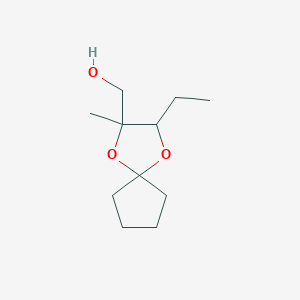

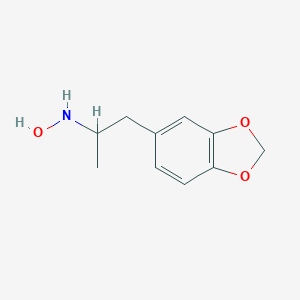

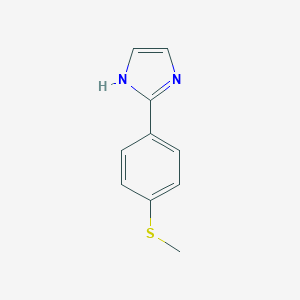

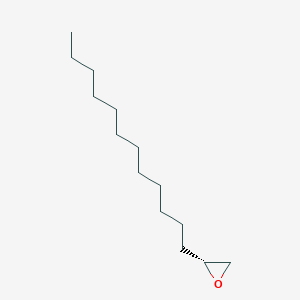

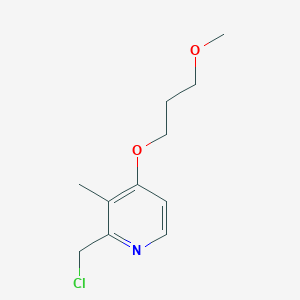

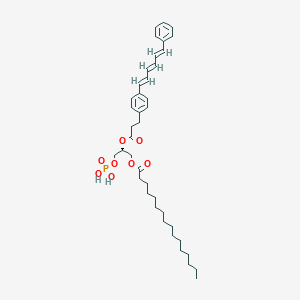

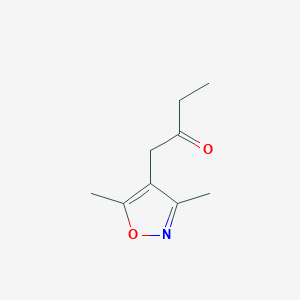

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B37750.png)

![2-Methyl-1H-cyclopenta[l]phenanthrene](/img/structure/B37752.png)

![[3-Hydroxy-4-(propan-2-yl)phenyl]acetonitrile](/img/structure/B37759.png)

![2-[(2-Methoxyphenyl)amino]pyridine-3-carboxylic acid](/img/structure/B37767.png)

![(1-methyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B37769.png)

![1-Hexyl-4-[(4-methylphenyl)ethynyl]benzene](/img/structure/B37774.png)